dimethyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate
Overview
Description
Dimethyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate is a useful research compound. Its molecular formula is C9H12O5 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as platinum(iv) derivatives of [pt(1s,2s-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)], have been shown to exhibit high potency across numerous cancer cell lines .
Mode of Action
Similar platinum(iv) complexes have been shown to inhibit lactate transporters, resulting in blockage of the glycolytic process and impairment of mitochondrial potential . They also selectively induce cell death in cancer cells .
Biochemical Pathways
Similar platinum(iv) complexes have been shown to affect the glycolytic process and mitochondrial potential .
Result of Action
Similar platinum(iv) complexes have been shown to selectively induce cell death in cancer cells .
Biological Activity
Dimethyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate is a chemical compound characterized by its unique cyclopentane structure, which features two carboxylic acid ester groups and a ketone group. This compound has garnered attention for its potential biological activities, making it a subject of interest in various fields of research.
- Molecular Formula : C₉H₁₂O₅
- Molecular Weight : 200.19 g/mol
- CAS Number : 6453-07-2
The compound is synthesized through methods such as the reaction of cyclopentanone with dimethyl oxalate in the presence of a base like sodium ethoxide. This synthesis can be optimized for industrial production to ensure high yields and purity .
The biological activity of this compound is primarily attributed to its functional groups, which allow it to interact with various biological targets. The ketone and ester functionalities enable participation in biochemical reactions that can lead to enzyme inhibition or modulation of metabolic pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to energy metabolism and biosynthesis.
- Neurotrophic Effects : Preliminary studies suggest that compounds with similar structures have exhibited neurotrophic activities, enhancing neurite outgrowth in neuronal cultures . This suggests potential applications in neurobiology and regenerative medicine.
Case Studies and Research Findings
- Neurotrophic Activity :
- Enzyme Modulation :
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Type | Key Biological Activity |
---|---|---|
Dimethyl 4-Oxocyclopentane-1,2-dicarboxylate | Cyclopentane with two esters | Enzyme inhibition |
4-Oxocyclopentane-1,2-dicarboxylic acid | Cyclopentane without esters | Limited bioactivity |
Dimethyl cyclopentane-1,2-dicarboxylate | Cyclopentane with esters | Moderate enzyme modulation |
Properties
IUPAC Name |
dimethyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h6-7H,3-4H2,1-2H3/t6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKJWKXCHOWVDN-BQBZGAKWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CC1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC(=O)C[C@@H]1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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